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Compound of Interest

Compound Name: 2-Bromo-7-methoxynaphthalene

Cat. No.: B1282092

Introduction

2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with significant
potential in organic synthesis, particularly as a building block in the development of novel
pharmaceutical agents and functional materials. Its chemical structure, characterized by a
naphthalene core with a bromine atom and a methoxy group at the C-2 and C-7 positions,
respectively, imparts specific physicochemical properties that are of interest to researchers in
drug discovery and materials science. An unambiguous characterization of this compound is
paramount for its effective utilization, and this relies on a comprehensive analysis of its spectral
data.

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-7-
methoxynaphthalene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly
accessible experimental data for this specific isomer, this document presents a combination of
data reported for analogous structures and predicted values based on established
spectroscopic principles. This guide is intended for researchers, scientists, and professionals in
drug development who require a thorough understanding of the spectroscopic signature of this
compound.

Physicochemical Properties
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Property Value

Molecular Formula C11HeBroO

Molecular Weight 237.09 g/mol [1]

IUPAC Name 2-bromo-7-methoxynaphthalene[1]
CAS Number 200875-36-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the predicted chemical shifts for the *H and 13C
nuclei of 2-Bromo-7-methoxynaphthalene.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~7.8-8.0 d 1H Ar-H
~76-7.8 m 2H Ar-H
~72-74 m 2H Ar-H
~3.9 S 3H -OCHs

13C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)
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Chemical Shift (8) (ppm) Assighment
~ 158 Ar-C-O
~ 135 Ar-C

~ 130 Ar-C

~ 129 Ar-CH
~ 128 Ar-CH
~ 125 Ar-CH
~120 Ar-C-Br
~ 119 Ar-CH
~ 106 Ar-CH
~55 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following table lists the predicted characteristic absorption bands for 2-Bromo-7-
methoxynaphthalene.

Predicted IR Absorntion Band

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (-OCHs3)
~ 1600 Strong Aromatic C=C Stretch

~ 1475 Medium Aromatic C=C Stretch
1250-1200 Strong Aryl-O Stretch (asymmetric)
1050-1000 Medium Aryl-O Stretch (symmetric)
Below 800 Strong C-Br Stretch
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The predicted mass spectrum of 2-Bromo-7-methoxynaphthalene would exhibit a

characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom

("°Br and 81Br isotopes in an approximate 1:1 ratio).

P_r_e.dlcied_Mass_SpchmmeILy Data

Relative Intensity (%) Assignment
236 ~100 [M]* (with 7°Br)
238 ~08 [M]* (with 81Br)
157 Variable [M-Br]*
128 Variable [M-Br-COJ*
115 Variable [CoH7]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Bromo-7-methoxynaphthalene is
dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (0.00 ppm).

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher, is used.

e 'H NMR Acquisition:

o The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

o A standard one-pulse sequence is used to acquire the proton spectrum.
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o Typical parameters include a spectral width of 12-15 ppm, a pulse width corresponding to
a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds.

o A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o A proton-decoupled 3C NMR spectrum is acquired.

o Typical parameters include a spectral width of 200-220 ppm, a pulse width corresponding
to a 45° flip angle, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of
carbons with long relaxation times.

o Asignificantly larger number of scans (several hundred to thousands) is required
compared to *H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample is placed in the infrared beam path.
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o The spectrum is typically recorded over the range of 4000 to 400 cm~1.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An ion detector records the abundance of each ion, generating a mass spectrum
which is a plot of relative intensity versus m/z.

Workflow Visualization

The logical flow for the spectroscopic analysis and characterization of 2-Bromo-7-
methoxynaphthalene is illustrated in the following diagram.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Bromo-7-methoxynaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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